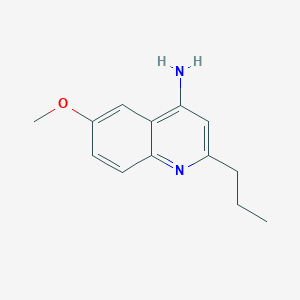
6-Methoxy-2-propylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-methoxy-2-propylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₃H₁₆N₂O and a molecular weight of 216.28 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry . The structure of 4-Amino-6-methoxy-2-propylquinoline consists of a quinoline core substituted with an amino group at the 4-position, a methoxy group at the 6-position, and a propyl group at the 2-position.
Preparation Methods
The synthesis of 4-Amino-6-methoxy-2-propylquinoline can be achieved through various methods, including classical and modern synthetic routes. Some of the well-known methods for synthesizing quinoline derivatives include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions . These methods typically involve the cyclization of aniline derivatives with aldehydes or ketones under acidic or basic conditions.
For industrial production, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are often employed to enhance yield and reduce environmental impact . For example, the reaction of aniline with aldehydes in the presence of molecular oxygen as an oxidant can provide a convenient and economical approach to synthesizing quinoline derivatives .
Chemical Reactions Analysis
4-Amino-6-methoxy-2-propylquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and nucleophiles for substitution reactions .
Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring, leading to the formation of diverse derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-6-methoxy-2-propylquinoline has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: The compound is used as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is employed in the study of biological processes and as a probe for investigating enzyme activities.
Industry: The compound is used in the development of dyes, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-methoxy-2-propylquinoline is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways in target organisms . For example, similar compounds like primaquine and quinine exert their effects by interfering with the electron transport chain in parasites, leading to the generation of reactive oxygen species and the inhibition of haem polymerase . These actions result in the disruption of essential biological processes and the eventual death of the target organism.
Comparison with Similar Compounds
4-Amino-6-methoxy-2-propylquinoline can be compared with other quinoline derivatives, such as primaquine, quinine, and other 4-aminoquinolines . These compounds share a similar quinoline core structure but differ in their substituents and specific biological activities.
Primaquine: An antimalarial drug that generates reactive oxygen species and interferes with electron transport in parasites.
Other 4-aminoquinolines: These compounds also target the digestive vacuole of parasites and inhibit haem polymerase, leading to the accumulation of toxic haem.
The uniqueness of 4-Amino-6-methoxy-2-propylquinoline lies in its specific substituents, which may confer distinct biological activities and applications compared to other quinoline derivatives.
Properties
CAS No. |
1189106-30-6 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
6-methoxy-2-propylquinolin-4-amine |
InChI |
InChI=1S/C13H16N2O/c1-3-4-9-7-12(14)11-8-10(16-2)5-6-13(11)15-9/h5-8H,3-4H2,1-2H3,(H2,14,15) |
InChI Key |
OKOIIVYWEONWPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=C(C=CC2=N1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















